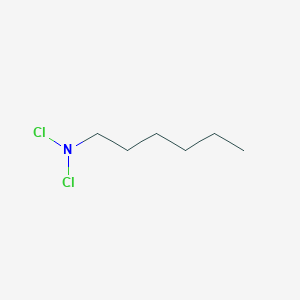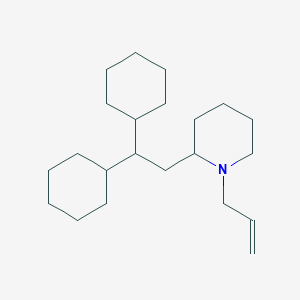![molecular formula C17H18N2O2 B14485933 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one CAS No. 64334-82-3](/img/structure/B14485933.png)
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one is a chemical compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and are often found in natural products, such as ergot alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one typically involves the modification of ergoline structures. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole ring . This intermediate can then be further modified to introduce the hydroxymethyl and ethanone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the ergoline structure can be reduced to form saturated derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated ergoline derivatives.
Substitution: Formation of various substituted ergoline derivatives.
Scientific Research Applications
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved depend on the target receptors and the biological context.
Comparison with Similar Compounds
Similar Compounds
Lysergic acid diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: An ergot alkaloid used in the treatment of migraines.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its hydroxymethyl and ethanone groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
64334-82-3 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-[(6aR,10aR)-9-(hydroxymethyl)-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-7-yl]ethanone |
InChI |
InChI=1S/C17H18N2O2/c1-10(21)19-8-11(9-20)5-14-13-3-2-4-15-17(13)12(7-18-15)6-16(14)19/h2-5,7,14,16,18,20H,6,8-9H2,1H3/t14-,16-/m1/s1 |
InChI Key |
IMIXBTCUOOZSPU-GDBMZVCRSA-N |
Isomeric SMILES |
CC(=O)N1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO |
Canonical SMILES |
CC(=O)N1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


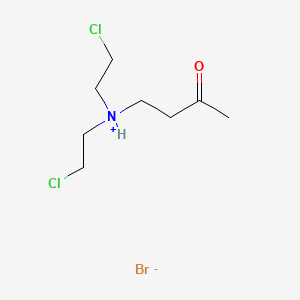
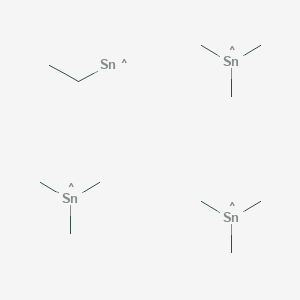
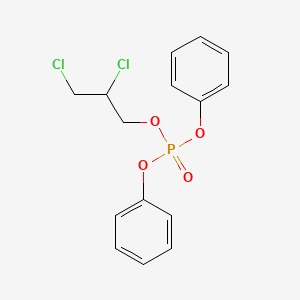
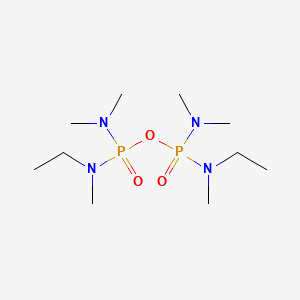
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
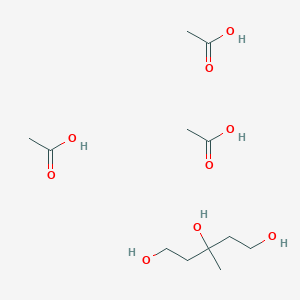
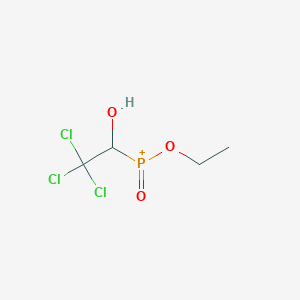
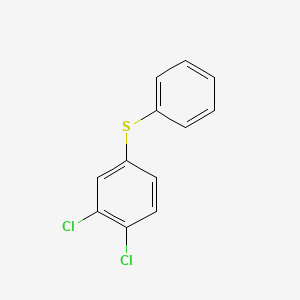
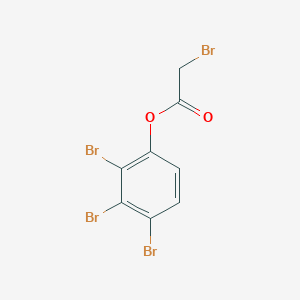
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)

